(3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone

Catalog No.
S3018587
CAS No.
1421517-06-7
M.F
C12H13F2NO3
M. Wt
257.237
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)m...

CAS Number

1421517-06-7

Product Name

(3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone

IUPAC Name

(3,4-difluorophenyl)-[3-(hydroxymethyl)morpholin-4-yl]methanone

Molecular Formula

C12H13F2NO3

Molecular Weight

257.237

InChI

InChI=1S/C12H13F2NO3/c13-10-2-1-8(5-11(10)14)12(17)15-3-4-18-7-9(15)6-16/h1-2,5,9,16H,3-4,6-7H2

InChI Key

ZDGPANNLRJNVRD-UHFFFAOYSA-N

SMILES

C1COCC(N1C(=O)C2=CC(=C(C=C2)F)F)CO

Solubility

not available

The compound (3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone is an organic molecule characterized by its unique structural features, which include a difluorophenyl group and a morpholine ring with a hydroxymethyl substituent. This compound falls under the category of ketones due to the presence of the methanone functional group, which is indicated by the carbonyl (C=O) linkage. The difluorophenyl moiety suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals, as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

Future Research Directions

  • Synthesis and characterization of (3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone.
  • Investigation of its physical and chemical properties.
  • Evaluation of its potential biological activity in relevant assays.
  • Computational modeling to predict its interaction with biological targets.
Involving (3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone can be categorized into several types:

  • Nucleophilic Substitution Reactions: The carbonyl carbon in the methanone group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Reduction Reactions: The compound can be reduced to form alcohols or amines, depending on the reaction conditions and reagents used.
  • Condensation Reactions: The hydroxymethyl group may participate in condensation reactions with other electrophiles, potentially forming more complex molecular architectures.

These reactions are significant for synthesizing derivatives or analogs that may exhibit different biological activities.

The biological activity of (3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone is primarily assessed through structure-activity relationship studies. Such studies indicate that compounds with similar structures often exhibit a range of pharmacological effects, including:

  • Antitumor Activity: Compounds with difluorophenyl groups have been associated with anticancer properties.
  • Antimicrobial Activity: The morpholine ring can enhance interactions with biological targets, potentially leading to antimicrobial effects.
  • CNS Activity: Morpholine derivatives are often investigated for their effects on the central nervous system due to their ability to cross the blood-brain barrier.

Computer-aided prediction tools are frequently used to evaluate potential biological activities based on structural features .

The synthesis of (3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone can be achieved through several methodologies:

  • Direct Fluorination: Starting from a phenolic precursor, fluorination can be performed using fluorinating agents such as sulfur tetrafluoride or Selectfluor.
  • Mannich Reaction: The morpholine component can be introduced via a Mannich reaction involving formaldehyde and an amine derivative.
  • Carbonylation Techniques: The methanone functionality can be introduced through carbonylation reactions using appropriate reagents like carbon monoxide in the presence of palladium catalysts.

These methods allow for the efficient construction of the desired compound while maintaining high yields and purity.

The applications of (3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone span various fields:

  • Pharmaceutical Development: Due to its potential biological activities, this compound may serve as a lead structure for developing new drugs targeting cancer or infectious diseases.
  • Chemical Probes: It can be utilized in biochemical assays to study specific enzyme interactions or cellular pathways.
  • Material Science: The unique properties imparted by fluorination may allow its use in developing advanced materials with specific thermal or chemical resistances.

Interaction studies are crucial for understanding how (3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to specific receptors or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its effects, often employing cellular models and biochemical assays to elucidate action mechanisms.

Such studies help in optimizing the compound for better efficacy and reduced side effects.

Several compounds share structural similarities with (3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone, each exhibiting distinct properties:

Compound NameStructural FeaturesNotable Activities
1. (3-Fluorophenyl)(morpholino)methanoneFluorinated phenyl groupAntimicrobial
2. (4-Chlorophenyl)(3-(hydroxymethyl)piperidin-1-yl)methanoneChlorinated phenyl groupCNS activity
3. (2-Methylphenyl)(morpholino)ethanoneMethyl-substituted phenylAntitumor

Uniqueness

The uniqueness of (3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone lies in its specific combination of the difluoro substitution pattern and hydroxymethyl morpholine structure, which may confer distinct pharmacokinetic properties compared to other derivatives. This structural arrangement could enhance its binding affinity for certain biological targets while improving metabolic stability and reducing toxicity.

XLogP3

0.6

Dates

Modify: 2023-08-17

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